molecular formula C17H13FN4O3S B2480043 N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-39-5

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2480043
CAS No.: 851079-39-5
M. Wt: 372.37
InChI Key: ASSWLQHUSCNWPJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a fluorophenyl group, a nitrophenyl group, and an imidazole ring

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with α-glucosidase . α-glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism.

Mode of Action

It is known that compounds with similar structures can interact with their targets and cause changes in their activity . For instance, 4-nitrophenol, a part of the compound’s structure, has been shown to quench the fluorescence of silicon nanoparticles, indicating a potential interaction .

Biochemical Pathways

Given its potential interaction with α-glucosidase , it may affect the carbohydrate metabolism pathway. This could have downstream effects on energy production and glucose regulation in the body.

Result of Action

Based on its potential interaction with α-glucosidase , it could potentially influence the breakdown of complex carbohydrates, thereby affecting glucose levels in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the nitrophenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts such as palladium on carbon (Pd/C) or other metal catalysts are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium catalysts can reduce the nitro group to an amine.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups and the presence of both fluorophenyl and nitrophenyl groups attached to an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-12-1-3-13(4-2-12)20-16(23)11-26-17-19-9-10-21(17)14-5-7-15(8-6-14)22(24)25/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSWLQHUSCNWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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